(5-Methoxy-2-phenylbenzofuran-7-yl)methanol
CAS No.:
Cat. No.: VC17290190
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (5-methoxy-2-phenyl-1-benzofuran-7-yl)methanol |
| Standard InChI | InChI=1S/C16H14O3/c1-18-14-7-12-9-15(11-5-3-2-4-6-11)19-16(12)13(8-14)10-17/h2-9,17H,10H2,1H3 |
| Standard InChI Key | JKOPIKBYEOICHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)CO |
Introduction
Structural Characteristics and Nomenclature
The benzofuran scaffold consists of a fused benzene and furan ring system. In (5-Methoxy-2-phenylbenzofuran-7-yl)methanol, substituents modify the core structure:
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5-Methoxy group: A methoxy (-OCH₃) group at position 5 influences electronic distribution and steric interactions .
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2-Phenyl group: A phenyl ring at position 2 enhances planar rigidity and π-π stacking potential .
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7-Hydroxymethyl group: A hydroxymethyl (-CH₂OH) moiety at position 7 introduces hydrogen-bonding capability and synthetic versatility .
The molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol. Exact mass calculations yield 254.0943 g/mol, consistent with benzofuran derivatives bearing oxygen-rich substituents .
Synthetic Pathways and Optimization
Palladium-Catalyzed Cross-Coupling Reactions
A common strategy for constructing 2-arylbenzofurans involves palladium-catalyzed cross-coupling. For example, Sonogashira coupling between 2-bromo-4-methoxyphenol and phenylacetylene under Pd(II) acetate and tri-tert-butylphosphonium tetrafluoroborate generates intermediate alkynes, which undergo cyclization to form the benzofuran core . Subsequent oxidation or functionalization introduces the hydroxymethyl group at position 7.
Reductive Amination and Hydroxymethylation
In a reported synthesis of analogous benzofuran-5-carboxaldehydes, vanillin derivatives undergo reductive amination with dimethylamine and paraformaldehyde to yield intermediates with aminomethyl groups . Hydrolysis or oxidation steps then produce hydroxymethyl substituents. For (5-Methoxy-2-phenylbenzofuran-7-yl)methanol, similar reductive amination followed by careful oxidation could install the hydroxymethyl group at position 7 .
Physicochemical Properties
Experimental data for closely related compounds provide insights into the properties of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol:
| Property | Value/Description | Source |
|---|---|---|
| LogP | ~3.0 (predicted) | |
| PSA | ~53.6 Ų | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Stable under inert atmosphere |
The compound’s lipophilicity (LogP ~3.0) suggests moderate membrane permeability, while the polar surface area (PSA) reflects hydrogen-bonding capacity from the hydroxymethyl and methoxy groups .
Spectroscopic Characterization
NMR Spectroscopy
In analogous 7-methoxy-2-phenylbenzofuran derivatives, characteristic signals include:
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¹H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy group, aromatic protons between δ 6.5–7.9 ppm, and a hydroxymethyl proton signal at δ 4.3–4.5 ppm .
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¹³C NMR: Carbons adjacent to oxygen atoms (e.g., C-5, C-7) resonate at δ 150–160 ppm, while the benzofuran core carbons appear between δ 110–130 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ would show a peak at m/z 255.0991 (calculated for C₁₆H₁₅O₃⁺). Fragmentation patterns typically involve loss of the hydroxymethyl group (-30.01 Da) and subsequent cleavage of the methoxy moiety .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group (e.g., esterification, glycosylation) could optimize bioavailability .
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Radiotracer Development: Incorporating fluorine-18 via prosthetic groups like [¹⁸F]fluoroethylazide may enable PET imaging applications .
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Crystallographic Studies: X-ray diffraction analysis would resolve uncertainties about the compound’s conformational preferences and intermolecular interactions .
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